3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid
Overview
Description
3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid is a complex organic compound with the molecular formula C13H15IO6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of 3-ethoxybenzoic acid, followed by esterification with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The iodobenzoic acid moiety can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxybenzoic acids.
Substitution: Formation of azido or thiol-substituted benzoic acids.
Scientific Research Applications
3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid involves its interaction with specific molecular targets. The ethoxy and iodobenzoic acid groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxybenzoic acid: Lacks the additional ethoxy-oxoethoxy and iodine groups.
4-Ethoxy-5-iodobenzoic acid: Similar structure but lacks the 2-ethoxy-2-oxoethoxy group.
3-Iodo-4-ethoxybenzoic acid: Similar structure but lacks the 2-ethoxy-2-oxoethoxy group.
Uniqueness
3-Ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid is unique due to the presence of both ethoxy and iodobenzoic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Properties
IUPAC Name |
3-ethoxy-4-(2-ethoxy-2-oxoethoxy)-5-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO6/c1-3-18-10-6-8(13(16)17)5-9(14)12(10)20-7-11(15)19-4-2/h5-6H,3-4,7H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWSRKXGUVIUBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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